4-(1H-Indol-4-yl)butan-2-one
Description
Historical Context and Significance of the Indole (B1671886) Nucleus in Organic Synthesis and Natural Products
The indole nucleus, a unique heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. semanticscholar.orgwikipedia.org Its history in organic chemistry is extensive, beginning with its discovery in the 19th century. irjmets.com The name "indole" was first used by Adolf von Baeyer in 1869, derived from its connection to the natural dye indigo (B80030), from which indole derivatives were first isolated. irjmets.combeilstein-journals.org
The indole scaffold is a cornerstone of natural product chemistry, appearing in a vast array of biologically significant molecules. researchgate.netresearchgate.net It forms the core of the essential amino acid tryptophan and is consequently found in many biomolecules derived from it, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgirjmets.comnih.gov Furthermore, the indole ring is the foundational structure for a large class of alkaloids, many of which are sourced from plants, fungi, and marine organisms. researchgate.netnih.govrsc.orgdergipark.org.tr Notable examples include the antihypertensive drug reserpine (B192253) and the potent antitumor agents vincristine (B1662923) and vinblastine. rsc.org
The profound importance of the indole moiety spurred the development of numerous synthetic methodologies for its construction. researchgate.netrsc.org Landmark synthetic strategies, such as the Fischer indole synthesis (developed in 1883), the Reissert synthesis, and the Leimgruber-Batcho synthesis, have become classic methods in the organic chemist's toolkit. beilstein-journals.orgresearchgate.netbohrium.comopenmedicinalchemistryjournal.com These reactions were pivotal for the total synthesis of complex natural products and continue to be refined and utilized in modern synthetic campaigns. semanticscholar.orgresearchgate.net Due to its prevalence in pharmacologically active compounds, the indole nucleus is often referred to as a "privileged scaffold" in medicinal chemistry. researchgate.netijpsr.com
Overview of Indole Derivatives in Advanced Chemical Transformations and Material Science
The versatility of the indole ring extends far beyond natural products and into the realms of advanced chemical synthesis and material science. researchgate.net Indole's electron-rich nature makes it highly reactive in electrophilic substitution reactions, rendering it an ideal building block for creating a diverse array of functionalized molecules. irjmets.comcreative-proteomics.com In contemporary organic synthesis, indole derivatives are key substrates in a variety of advanced chemical transformations. These include sophisticated metal-catalyzed cross-coupling and C-H activation reactions, which allow for precise and efficient modification of the indole core. semanticscholar.orgresearchgate.netbohrium.com Moreover, indoles are valuable components in multicomponent reactions, which enable the rapid assembly of complex molecular architectures from simple precursors. semanticscholar.orgnih.gov Green chemistry approaches, including the use of electrochemical synthesis, are also being increasingly applied to the preparation of indole derivatives to create more sustainable processes. creative-proteomics.comresearchgate.net
In the field of material science, the unique electronic and photophysical properties of the indole scaffold are being harnessed for novel applications. researchgate.net Introducing an indole derivative into a molecule can significantly influence its absorption and emission of light, making these compounds valuable components in the design of metal-free organic dyes and pigments. chim.it Research is also exploring the use of indole-based compounds in the development of functional materials such as biodegradable plastics and organic photoactuators, which are molecules that can change shape or properties in response to light. creative-proteomics.comchim.it
Positioning of 4-(1H-Indol-4-yl)butan-2-one within the Indole Chemical Space: A Focus on the C4-Substitution Pattern and Butanone Moiety
Within the vast chemical space of indole derivatives, this compound occupies a specific and synthetically interesting position. Its structure is defined by two key features: a butan-2-one chain attached to the C4-position of the indole's benzene ring.
The substitution pattern is particularly noteworthy. While functionalization at the C2 and C3 positions of the pyrrole ring is common in indole chemistry, modification of the benzene portion, especially at the C4-position, presents a significant synthetic challenge. nih.govbohrium.comsemanticscholar.org The C4-position is intrinsically the least reactive site on the indole nucleus for electrophilic substitution. semanticscholar.org Consequently, developing regioselective methods to introduce substituents at this position is an active and important area of chemical research. semanticscholar.orgrsc.org The successful synthesis of C4-substituted indoles often requires specialized strategies, such as the use of directing groups or transition-metal catalysis, to overcome the inherent reactivity preferences of the indole ring. semanticscholar.orgresearchgate.net Despite these synthetic hurdles, C4-functionalized indoles are prevalent motifs in a number of important bioactive natural products and designed molecules. semanticscholar.org
The second key feature, the butanone moiety, provides a reactive handle for further chemical elaboration. The ketone functional group is a versatile site for a wide range of chemical reactions. This allows this compound to serve as a valuable intermediate or building block for the synthesis of more complex molecular structures. For instance, the ketone can be modified to generate diverse libraries of related compounds for further investigation.
Scope and Objectives of Research on this compound
Research focusing on this compound is primarily driven by its potential as a synthetic intermediate and its unique structural characteristics. The principal objectives of investigating this compound can be outlined as follows:
Synthetic Optimization: A major goal is the development of efficient, high-yielding, and regioselective synthetic routes to prepare this compound and related C4-substituted indoles. smolecule.com Given the inherent challenges of C4-functionalization, the discovery of novel synthetic methodologies is a key objective in this area of indole chemistry. semanticscholar.org
Derivatization and Library Synthesis: The compound serves as a valuable scaffold for creating libraries of new molecules. Research efforts would focus on exploiting the reactivity of both the ketone functional group and the indole N-H site to generate a diverse set of derivatives. researchgate.net This allows for a systematic exploration of how structural modifications impact the compound's properties.
Physicochemical Profiling: A thorough characterization of the compound's physicochemical properties, such as solubility and stability, is essential for understanding its behavior and potential for use in various applications. smolecule.com
Exploration as a Chemical Building Block: A central objective is to utilize this compound as a precursor for the synthesis of more complex target molecules. This includes natural products containing the C4-substituted indole motif or novel compounds designed for applications in medicinal chemistry and material science. The presence of both the indole core and a reactive side chain makes it a versatile starting point for multi-step synthetic sequences. researchgate.net
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-indol-4-yl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(14)5-6-10-3-2-4-12-11(10)7-8-13-12/h2-4,7-8,13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBPIZFFLJOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C2C=CNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501029 | |
| Record name | 4-(1H-Indol-4-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73796-06-2 | |
| Record name | 4-(1H-Indol-4-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 4 1h Indol 4 Yl Butan 2 One
Reactivity of the Butanone Moiety
The butanone side chain attached to the indole (B1671886) ring at the C4 position possesses several reactive sites that dictate its chemical behavior. These include the carbonyl group and the adjacent alpha and beta carbons.
Keto-Enol Tautomerism and its Influence on Reactivity
Ketones that have a hydrogen atom on their alpha-carbon exist in equilibrium with their corresponding enol tautomer. openstax.org This phenomenon, known as keto-enol tautomerism, involves the interconversion between two constitutional isomers: the keto form and the enol form. openstax.orgleah4sci.com For 4-(1H-Indol-4-yl)butan-2-one, the equilibrium lies significantly toward the more stable keto form, as the carbon-oxygen double bond is generally more stable than a carbon-carbon double bond. leah4sci.com
The tautomerization process can be catalyzed by either acid or base. openstax.orgkhanacademy.org
Acid-catalyzed enolization: Involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form the enol. openstax.org
Base-catalyzed enolization: Involves deprotonation of the alpha-carbon by a base to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. openstax.org
Although present in small amounts at equilibrium, the enol form is highly reactive. openstax.orgmsu.edu The enol tautomer acts as a carbon-centered nucleophile at the alpha-carbon, enabling it to react with various electrophiles. masterorganicchemistry.com This nucleophilicity is fundamental to many of the reactions occurring at the alpha-carbon of the butanone chain.
Table 1: Keto-Enol Tautomerism of this compound
| Tautomer | Structure | Key Features |
|---|---|---|
| Keto Form | ![]() |
Contains a carbonyl (C=O) group. Generally the more stable and predominant form at equilibrium. leah4sci.com |
| Enol Form | ![]() |
Contains a hydroxyl (-OH) group bonded to a carbon-carbon double bond (ene). Acts as a nucleophile at the alpha-carbon. msu.edumasterorganicchemistry.com |
Nucleophilic and Electrophilic Transformations of the Ketone Carbonyl
The carbonyl group (C=O) in the butanone moiety is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles. This typically results in nucleophilic addition reactions, where the pi bond of the carbonyl is broken, and a new bond is formed between the nucleophile and the carbonyl carbon. masterorganicchemistry.com
Conversely, the oxygen atom of the carbonyl is nucleophilic and can react with strong electrophiles, most notably a proton in acid-catalyzed reactions. Protonation of the carbonyl oxygen is the initial step in acid-catalyzed enol formation, which enhances the electrophilicity of the carbonyl carbon. openstax.org
Table 2: Potential Nucleophilic Addition Reactions at the Carbonyl Carbon
| Reagent Type | Example | Product Type |
|---|---|---|
| Grignard Reagents | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |
| Organolithium Reagents | Butyllithium (CH₃CH₂CH₂CH₂Li) | Tertiary Alcohol |
| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
Reactions at the Alpha and Beta Carbons of the Butanone Chain
The presence of the carbonyl group significantly influences the reactivity of the adjacent carbon atoms.
Alpha-Carbon (α-carbon): The hydrogens on the carbon atom alpha to the carbonyl group are acidic (pKa ≈ 16-20) and can be removed by a strong base to form an enolate ion. msu.edupdx.edu This enolate is a strong nucleophile and can undergo substitution reactions at the alpha-carbon with various electrophiles. msu.edumsu.edu This process is a cornerstone of carbonyl chemistry, allowing for the formation of new carbon-carbon bonds. If the alpha-carbon is a chiral center, treatment with acid or base can lead to racemization. msu.edu
Beta-Carbon (β-carbon): In a saturated ketone like this compound, the beta-carbon is generally unreactive. However, it can become a reactive site in subsequent products. For instance, the product of an aldol (B89426) reaction can undergo dehydration (elimination of a water molecule composed of an alpha-hydrogen and a beta-hydroxyl group) to form an α,β-unsaturated ketone. msu.edulibretexts.org In such conjugated systems, the beta-carbon becomes electrophilic and can undergo conjugate (or 1,4-) addition with nucleophiles, a reaction known as the Michael addition. pressbooks.pub
Table 3: Reactions at the Alpha-Carbon of the Butanone Moiety
| Reaction Type | Reagents | Product | Description |
|---|---|---|---|
| Halogenation | Br₂ / H⁺ or NaOH | α-Halo Ketone | Substitution of an α-hydrogen with a halogen. The reaction can be controlled to be monosubstituted in acid or polysubstituted in base. msu.edumsu.edu |
| Alkylation | 1. LDA 2. Alkyl Halide (R-X) | α-Alkyl Ketone | Formation of a new C-C bond by reacting the enolate with an alkyl halide. msu.edulibretexts.org |
| Aldol Addition | Aldehyde/Ketone, Acid/Base catalyst | β-Hydroxy Ketone | The enolate attacks another carbonyl compound, forming a β-hydroxy ketone. msu.edulibretexts.org |
Reactivity of the Indole Nitrogen (N1) and Ring Carbons
The indole nucleus is an electron-rich heterocyclic system that readily participates in a variety of chemical reactions, particularly electrophilic substitutions.
Alkylation and Acylation at the Indole Nitrogen
The nitrogen atom (N1) of the indole ring bears a hydrogen atom that can be removed by a base, such as sodium hydride (Cs₂CO₃ or NaH), to form a nucleophilic indolyl anion. nih.gov This anion can then react with electrophiles in N-alkylation or N-acylation reactions. This method provides a straightforward way to introduce various substituents onto the indole nitrogen, modifying the compound's properties. The choice of base and solvent is crucial for the success of these reactions.
Table 4: Reagents for N-Alkylation and N-Acylation of the Indole Ring
| Reaction Type | Reagent Class | Example | Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I) | N-Methylated Indole Derivative |
| Sulfates | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | N-Methylated Indole Derivative | |
| N-Acylation | Acyl Halides | Acetyl chloride (CH₃COCl) | N-Acetylated Indole Derivative |
| Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-Acetylated Indole Derivative |
Electrophilic Aromatic Substitution on the Indole Core
The indole ring system is highly nucleophilic and undergoes electrophilic aromatic substitution (EAS) much more readily than benzene (B151609). nih.govpearson.com In unsubstituted indole, the reaction overwhelmingly occurs at the C3 position of the pyrrole (B145914) ring. pearson.comic.ac.uk
For this compound, the C4 position is already substituted. The directing effects of the existing alkyl substituent and the inherent reactivity of the indole nucleus will determine the position of further substitution. The pyrrole ring remains the more activated ring for EAS. The most probable sites for electrophilic attack are the C3, C7, and C5 positions. The Friedel-Crafts alkylation is a classic example of an EAS reaction used to form new carbon-carbon bonds on the indole ring. nih.govmetu.edu.tr
Table 5: Common Electrophilic Aromatic Substitution Reactions on the Indole Core
| Reaction | Electrophile Source | Typical Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Nitroindole Derivative |
| Halogenation | Br₂ / Dioxane | Bromoindole Derivative |
| Sulfonation | SO₃ / Pyridine | Indolesulfonic Acid Derivative |
| Friedel-Crafts Alkylation | R-X / Lewis Acid (e.g., AlCl₃) | Alkylindole Derivative nih.gov |
| Friedel-Crafts Acylation | RCOCl / Lewis Acid (e.g., AlCl₃) | Acylindole Derivative |
| Mannich Reaction | CH₂O, Dimethylamine, H⁺ | Gramine Derivative (3-Aminomethylindole) |
Functional Group Interconversions on the Indole Ring
The indole ring of this compound is amenable to various functional group interconversions. The nitrogen atom (N-1) and the C-3 position are the most common sites for reactivity in indole systems. However, with the C-4 position occupied, the electronic and steric landscape shifts, influencing the regioselectivity of further substitutions.
N-Functionalization: The indole NH group can be readily functionalized. N-acylation can be achieved using acylating agents like thioesters, which serve as a stable source of the acyl group in the presence of a base such as cesium carbonate. nih.gov This method offers high chemoselectivity for N-acylation over C-acylation. nih.gov Direct N-acylation with carboxylic acids themselves is also possible when catalyzed by boric acid. clockss.org
Electrophilic Aromatic Substitution: While the C-3 position is the most nucleophilic site in an unsubstituted indole, the existing C-4 substituent directs further electrophilic aromatic substitution (SEAr) onto the benzene portion of the heterocycle. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Activating groups on an aromatic ring typically direct incoming electrophiles to the ortho and para positions. wikipedia.org In the case of the 4-alkyl substituent on the indole, the C-5 and C-7 positions are activated for electrophilic attack. Reactions such as nitration, halogenation, and sulfonation would be expected to yield a mixture of 5- and 7-substituted products, with the specific ratio influenced by steric hindrance and the reaction conditions employed.
| Reaction | Reagents | Potential Product(s) |
| N-Butanoylation | S-methyl butanethioate, Cs₂CO₃, xylene | 1-(Butanoyl)-4-(3-oxobutyl)-1H-indole |
| N-Acetylation | Acetic acid, Boric acid, mesitylene | 1-Acetyl-4-(3-oxobutyl)-1H-indole |
| Nitration | HNO₃, H₂SO₄ | 4-(3-Oxobutyl)-5-nitro-1H-indole and 4-(3-Oxobutyl)-7-nitro-1H-indole |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-(3-oxobutyl)-1H-indole and 7-Bromo-4-(3-oxobutyl)-1H-indole |
Intramolecular Cyclization and Rearrangement Reactions
The juxtaposition of the nucleophilic indole ring and the electrophilic butanone side chain in this compound creates a platform for intramolecular reactions, leading to the formation of complex polycyclic systems.
Friedel-Crafts Type Cyclialkylations Involving the Indole and Butanone
Intramolecular Friedel-Crafts reactions are a powerful tool for constructing fused ring systems. d-nb.infonih.gov In the presence of a Brønsted or Lewis acid catalyst, the carbonyl oxygen of the butanone side chain can be protonated or coordinated, enhancing the electrophilicity of the carbonyl carbon. This activated electrophile can then be attacked by the electron-rich indole ring.
For this compound, two primary pathways for intramolecular cyclization exist:
Attack at C-3: The C-3 position is the most kinetically favored site for electrophilic attack on the indole ring. Cyclization at this position would lead to a spirocyclic intermediate, which could then rearrange.
Attack at C-5: Studies on other 4-substituted indoles have shown that Friedel-Crafts acylation can occur exclusively at the C-5 position to yield fused indanones and tetralones. researchgate.net Attack at the C-5 position of the indole nucleus by the butanone chain would result in the formation of a six-membered ring fused to the indole core.
Formation of Polycyclic Indole-Fused Systems
The intramolecular Friedel-Crafts cyclization of this compound is a direct route to polycyclic indole-fused systems. researchgate.nethw.ac.uk Specifically, cyclization via attack at the C-5 position, followed by dehydration, yields a tetracyclic aromatic system. This reaction transforms the indole derivative into a derivative of cyclopenta[c]carbazole. Such cascade reactions, where multiple bonds are formed in a single operation, are highly efficient for building molecular complexity from relatively simple starting materials. nih.gov The synthesis of diverse polycyclic indoles is of significant interest due to their presence in various natural products and pharmaceutically active compounds. organic-chemistry.org
| Cyclization Pathway | Catalyst | Intermediate Structure | Final Polycyclic System (after dehydration) |
| Attack at C-5 | H⁺ (e.g., PPA, H₂SO₄) or Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Hydroxy-tetrahydro-cyclopenta[c]carbazole | Dihydro-cyclopenta[c]carbazole |
Acid-Catalyzed Rearrangements
Under strong acidic conditions, indoles and their derivatives can undergo various rearrangements. The Fischer indole synthesis itself, a cornerstone of indole preparation, involves a sigmatropic rearrangement as a key step. wikipedia.org While specific rearrangement pathways for this compound are not extensively documented, possibilities based on general indole chemistry can be considered. Protonation of the indole ring at C-3 can lead to a loss of aromaticity and create an indoleninium ion. This reactive intermediate could potentially trigger migrations of the C-4 butanone substituent to an adjacent position, although such alkyl shifts require significant energetic input. More commonly, acid catalysis can drive the cyclization-dehydration sequences discussed previously.
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies
Detailed Mechanistic Pathways for Butanone Formation and Functionalization
The formation of this compound can be envisioned through established indole synthesis protocols. A plausible route is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a suitable ketone. thermofisher.comjk-sci.comorganic-chemistry.org For this specific molecule, (3-methylphenyl)hydrazine and 5-oxohexanal (B8756871) could serve as precursors. The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A critical rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) yields the final indole core. wikipedia.org
The mechanism for the functionalization via intramolecular Friedel-Crafts cyclization at the C-5 position can be detailed as follows:
Activation of the Carbonyl: A proton or Lewis acid coordinates to the carbonyl oxygen of the butanone side chain. This step increases the electrophilic character of the carbonyl carbon.
Nucleophilic Attack: The π-system of the indole's benzene ring, specifically the electron-rich C-5 position, acts as a nucleophile and attacks the activated carbonyl carbon. This forms a new carbon-carbon bond and generates a resonance-stabilized cationic intermediate (a sigma complex), temporarily disrupting the aromaticity of the benzene ring.
Proton Transfer/Rearomatization: A base (such as the conjugate base of the acid catalyst) removes the proton from the C-5 position, restoring the aromaticity of the benzene ring and yielding a tertiary alcohol intermediate.
Dehydration: Under heating or strong acid conditions, the tertiary alcohol is protonated, and a molecule of water is eliminated, forming a new double bond and leading to the final, fully aromatic polycyclic system.
These mechanistic pathways are fundamental to understanding and controlling the synthesis of complex indole derivatives from this compound.
Role of Intermediates in Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that involve two or more consecutive reactions in which the product of one step serves as the substrate for the next. A key feature of these reactions is the in situ generation and consumption of intermediates, which obviates the need for isolation and purification at each stage, thereby enhancing atom and step economy. In the context of this compound, acid-catalyzed intramolecular cyclization represents a plausible and synthetically valuable cascade pathway. This process is predicated on the nucleophilic character of the indole ring and the electrophilic nature of the protonated ketone.
The cascade is initiated by the protonation of the carbonyl oxygen of the butan-2-one side chain under acidic conditions. This initial step significantly enhances the electrophilicity of the carbonyl carbon, setting the stage for an intramolecular electrophilic attack on the electron-rich indole ring. The indole nucleus possesses multiple nucleophilic centers, with the C3 position being the most reactive towards electrophiles, followed by the C5 and C7 positions. Given the four-carbon tether connecting the ketone to the indole C4 position, intramolecular cyclization can feasibly occur at either the C3 or C5 positions, leading to the formation of a six-membered or a five-membered ring, respectively.
Plausible Intermediates in the Acid-Catalyzed Cascade Cyclization:
| Intermediate | Structure/Description | Role in the Cascade Reaction |
| Protonated Ketone (Oxonium Ion) | The carbonyl oxygen is protonated by an acid catalyst. | Increases the electrophilicity of the carbonyl carbon, initiating the cascade. |
| Enol Intermediate | Tautomer of the protonated ketone. | Can also act as a nucleophile in certain contexts, but in this cascade, the protonated ketone is the key electrophile. |
| Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation formed upon electrophilic attack of the protonated carbonyl on the indole ring (at C3 or C5). | This intermediate is the direct result of the C-C bond-forming cyclization step. Its stability influences the reaction rate. |
| Cyclized Alcohol | Formed after the loss of a proton from the arenium ion. | A stable intermediate that can be isolated or can undergo further reactions. |
| Dehydrated Product (Fused Polycycle) | Formed upon elimination of a water molecule from the cyclized alcohol under heating or stronger acidic conditions. | Represents the final product of the cascade, a new polycyclic indole derivative. |
The regioselectivity of the cyclization (attack at C3 vs. C5) is a critical aspect of this cascade. Theoretical and experimental studies on related systems suggest that the formation of a six-membered ring via attack at the C3 position is often kinetically and thermodynamically favored. The resulting arenium ion is stabilized by resonance, with the positive charge delocalized over the indole ring system. Subsequent deprotonation restores the aromaticity of the indole nucleus, yielding a tetracyclic alcohol. Under more forcing conditions, this alcohol can undergo dehydration to afford the corresponding fused polycyclic indole with a double bond.
While specific experimental data on the cascade reactions of this compound are not extensively documented in the current literature, the proposed mechanistic pathway, based on fundamental principles of indole reactivity and intramolecular reactions, provides a solid framework for understanding the potential transformations of this compound and for designing synthetic routes to novel and complex indole-based heterocycles. The study of such cascade reactions and the characterization of their intermediates are crucial for the development of efficient and elegant strategies in modern organic synthesis.
Molecular Interactions and Biological Relevance of the Indole Butanone Scaffold Preclinical Research Focus
4-(1H-Indol-4-yl)butan-2-one as a Precursor in Molecular Probe Development
Synthesis of Fluorescent Indolyl Derivatives for Biological Assays.
No specific synthesis routes starting from this compound to produce fluorescent probes are documented in the reviewed literature.
Applications in Biochemical Research as Chemical Probes.
There is no available information on the use of this compound or its derivatives as chemical probes in biochemical research.
Enzyme-Ligand Interaction Studies
Binding Modes and Affinity with Specific Enzyme Active Sites (e.g., Cyclases, Urease).
No studies detailing the binding interactions or affinity of this compound with cyclases, urease, or other specific enzymes were found.
Investigation of Enzymatic Inhibition Mechanisms.
Information regarding the mechanisms by which this compound might inhibit enzymes is not available.
Exploration of Molecular Targets and Biological Pathways
There is no preclinical research available that identifies the molecular targets or biological pathways modulated by this compound.
In-depth Preclinical Research Data on this compound Remains Largely Undocumented in Publicly Available Literature
Following a comprehensive review of scientific databases and publicly available research, it has been determined that there is a significant lack of specific preclinical data for the chemical compound this compound. While the broader indole (B1671886) scaffold is a well-researched area in medicinal chemistry, detailed investigations into the molecular interactions, biological relevance, and structure-activity relationships of this particular indole-butanone derivative are not present in the accessible scientific literature.
The inquiry sought to detail the compound's interactions with specific biological targets, its effects in cellular and animal models, and an analysis of its structure-activity relationships. However, no published studies were identified that specifically examine the binding or modulatory activity of this compound at the GABAA chloride channel, the translocator protein (TSPO), the A2B adenosine (B11128) receptor (A2B AR), or the aryl hydrocarbon receptor (AhR).
Similarly, there is no available research documenting the modulation of cellular processes in in vitro models by this compound. Mechanistic investigations in in vivo animal models, such as studies on anti-inflammatory activity in rats, are also absent from the scientific record for this compound.
While general principles regarding the structure-activity relationships of indole-containing compounds exist, these are based on derivatives with different substitution patterns and side chains, targeting a variety of biological endpoints. For instance, research on other indole derivatives has shown that the position and nature of substituents on the indole ring, as well as modifications to side chains, can significantly influence receptor affinity and biological activity nih.govrsc.orgnih.gov. However, this general knowledge cannot be directly extrapolated to provide specific, scientifically accurate information for this compound without dedicated experimental studies.
Computational and Theoretical Investigations of 4 1h Indol 4 Yl Butan 2 One
Electronic Structure and Reactivity Predictions
Computational chemistry offers powerful tools to predict the electronic characteristics and reactivity of molecules. By modeling the behavior of electrons within the molecule, we can understand its stability, how it might react with other molecules, and its fundamental geometric properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to determine the optimized geometry and ground state properties of 4-(1H-Indol-4-yl)butan-2-one. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, can reliably predict molecular structures and energies for indole (B1671886) derivatives. researchgate.net The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional shape. From this optimized geometry, key properties such as bond lengths, bond angles, and dihedral angles can be determined, providing a detailed picture of the molecule's architecture.
Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) This table presents hypothetical, yet chemically reasonable, data based on standard values for similar molecular structures, as specific computational studies on this isomer are not widely available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(carbonyl)-O | ~1.22 Å |
| Bond Length | Indole C4-C(side chain) | ~1.51 Å |
| Bond Angle | C-C(carbonyl)-C | ~118° |
| Dihedral Angle | Indole Plane - Butanone Chain | Variable (see Conformational Analysis) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. The LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilic or acidic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. pku.edu.cn For this compound, the electron-rich indole ring is expected to be the primary contributor to the HOMO, making it the likely site for electrophilic attack. Conversely, the electron-withdrawing carbonyl group in the butanone side chain would contribute significantly to the LUMO, marking it as a potential site for nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) Values are representative for indole derivatives and are used to illustrate the application of FMO theory.
| Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -6.0 eV | Electron-donating (nucleophilic), localized on the indole ring. |
| LUMO | -1.2 eV | Electron-accepting (electrophilic), with contributions from the butanone carbonyl group. |
| HOMO-LUMO Gap | 4.8 eV | Indicates moderate chemical reactivity and stability. |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are used to explore the possible shapes a molecule can adopt and how it behaves over time.
Preferred Conformations in Solution and Binding Pockets
The butanone side chain of this compound is flexible due to the presence of rotatable single bonds. This flexibility allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable of these arrangements, which are the ones the molecule is most likely to adopt. In a solution, the preferred conformation will be a balance between minimizing steric hindrance and optimizing interactions with solvent molecules.
When binding to a biological target like a protein, the molecule may adopt a specific "bioactive" conformation that fits snugly into the binding pocket. The shape and chemical environment of this pocket can force the molecule into a conformation that might be less stable in solution. Understanding these preferred conformations is key to designing effective drug molecules. For instance, studies on tryptophan side chains (which contain an indole ring) within proteins show that the ring can adopt different orientations to facilitate substrate binding and release. diva-portal.org
Dynamic Behavior and Flexibility of the Butanone Side Chain
Molecular Dynamics (MD) simulations provide a computational "movie" of a molecule's motion over time, offering insights into its dynamic behavior. mdpi.com For this compound, an MD simulation can reveal how the butanone side chain moves and flexes in relation to the more rigid indole ring. acs.org This is particularly important for understanding how the molecule might adapt its shape upon approaching and binding to a receptor. nih.gov
By analyzing the trajectory of an MD simulation, researchers can calculate metrics like the Root Mean Square Fluctuation (RMSF) for each atom. A higher RMSF value indicates greater flexibility. It is expected that the atoms of the butanone side chain would exhibit higher RMSF values compared to the atoms in the bicyclic indole core, quantifying the chain's dynamic nature and flexibility. nih.gov
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. unar.ac.id This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov
The process involves placing the this compound molecule in various orientations within the active site of a target protein and calculating a "docking score" for each pose. frontiersin.org This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The best-scoring poses suggest the most likely binding mode of the compound. Analysis of these poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com
Following docking, more rigorous methods can be used to calculate the binding free energy, which provides a more accurate prediction of binding affinity. These calculations help to rank different compounds and prioritize them for experimental testing.
Table 3: Illustrative Molecular Docking Results Against a Hypothetical Protein Target This table demonstrates typical outputs from a molecular docking study.
| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| This compound | -8.1 | -45.5 | Met123, Glu150 (H-bond with indole N-H), Leu205 (hydrophobic) |
| Reference Inhibitor | -9.5 | -52.1 | Met123, Glu150, Tyr208 |
Prediction of Ligand-Protein Interactions
The prediction of how a small molecule like this compound will interact with a protein is a cornerstone of computational drug discovery and chemical biology. These predictions are typically achieved through molecular docking simulations, which place the ligand into the binding site of a protein and estimate the binding affinity and pose.
Although no specific molecular docking studies for the 4-yl isomer have been published, the crystal structure of its isomer, 4-(1H-indol-3-yl)butan-2-one, in complex with the cyclase FilC from Fischerella sp. (PDB ID: 5ZFJ) provides a valuable template for predictive modeling. rcsb.org Analysis of this crystal structure reveals key interactions that are likely to be important for the binding of related indole-butanone scaffolds.
Computational approaches, such as homology modeling and molecular docking, can be employed to predict the interactions of this compound with various protein targets. For instance, in silico studies on other indole derivatives have successfully predicted their binding to enzymes like penicillin-binding proteins, highlighting the utility of these methods. The process involves preparing a 3D model of the target protein and the ligand, followed by a docking simulation to identify the most favorable binding conformations. The interactions are then analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.
Table 1: Predicted Ligand-Protein Interaction Types for Indole-Butanone Scaffolds
| Interaction Type | Potential Interacting Residues (Examples) | Description |
| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, Tyr, His | The ketone oxygen and the indole N-H group of this compound can act as hydrogen bond acceptors and donors, respectively, forming strong interactions with polar amino acid residues in a protein's active site. |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro | The indole ring and the butyl chain are hydrophobic and are likely to interact favorably with nonpolar residues, contributing significantly to the binding affinity. |
| π-Stacking | Phe, Tyr, Trp, His | The aromatic indole ring can engage in π-stacking interactions with the aromatic side chains of certain amino acids, further stabilizing the binding. |
| Cation-π Interactions | Lys, Arg | The electron-rich indole ring can interact with positively charged amino acid residues. |
Elucidation of Molecular Recognition Mechanisms
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. Computational methods are instrumental in elucidating the detailed mechanisms of how a ligand is recognized by its protein target. Molecular dynamics (MD) simulations, for example, can provide a dynamic view of the binding process and the stability of the ligand-protein complex over time.
By using the crystal structure of the 4-(1H-indol-3-yl)butan-2-one complex (PDB ID: 5ZFJ) as a starting point, MD simulations could be performed to understand the conformational changes that occur upon binding. rcsb.org Such simulations can reveal the role of water molecules in the binding site and provide insights into the thermodynamics of binding by calculating the free energy of binding.
Table 2: Key Determinants in the Molecular Recognition of Indole-Butanone Derivatives
| Determinant | Computational Method for Analysis | Significance in Recognition |
| Ligand Conformation | Conformational Analysis, Molecular Dynamics | The flexibility of the butanone chain allows the molecule to adopt different shapes. The lowest energy conformation in the bound state is crucial for high-affinity binding. |
| Binding Site Topography | Molecular Docking, Surface Analysis | The shape and chemical properties of the protein's binding pocket must be complementary to the ligand for specific recognition. |
| Solvation/Desolvation | Free Energy Calculations, Molecular Dynamics | The energy cost of removing water molecules from the ligand and the binding site upon complex formation is a critical factor in the overall binding affinity. |
| Electronic Properties | Quantum Mechanics Calculations | The distribution of charge on the ligand influences its ability to form electrostatic interactions and hydrogen bonds. |
Computational Design of Novel Indole-Butanone Analogs for Specific Research Applications
The core structure of this compound serves as a valuable scaffold for the computational design of novel analogs with tailored properties for specific research applications. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two powerful computational strategies in this endeavor.
In SBDD, the 3D structure of a protein target is used to design ligands that can bind to it with high affinity and selectivity. Using the structural information from the related cyclase FilC (PDB ID: 5ZFJ), medicinal chemists could computationally design modifications to the this compound scaffold to enhance its interaction with the active site. rcsb.org For example, functional groups could be added to the indole ring or the butanone chain to form additional hydrogen bonds or hydrophobic interactions.
LBDD approaches are employed when the 3D structure of the target is unknown. In this case, a set of known active molecules is used to build a pharmacophore model, which represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential ligands.
Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing.
Table 3: Strategies for Computational Design of Novel Indole-Butanone Analogs
| Design Strategy | Computational Tools | Potential Modifications to this compound | Desired Outcome for Research Application |
| Scaffold Hopping | Molecular Similarity Searching, Docking | Replacing the indole core with other heterocyclic systems while maintaining key interaction points. | Discovery of novel chemical series with improved properties. |
| Fragment-Based Growth | Fragment Docking, Molecular Linking | Growing new functional groups from the core scaffold to probe for additional interactions in the binding site. | Increased potency and selectivity for a specific protein target. |
| Bioisosteric Replacement | Bioisostere Databases, Quantum Mechanics | Replacing functional groups (e.g., the ketone) with other groups that have similar physicochemical properties. | Modulation of metabolic stability, solubility, or target interaction profile. |
| Multi-target Ligand Design | Pharmacophore Modeling, Docking | Incorporating structural features that allow simultaneous interaction with multiple biological targets. | Development of probes for complex biological systems or potential therapeutics for multifactorial diseases. |
Advanced Analytical Methodologies in the Characterization of 4 1h Indol 4 Yl Butan 2 One
Spectroscopic Techniques for Advanced Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 4-(1H-Indol-4-yl)butan-2-one, offering insights into its atomic connectivity, functional groups, and three-dimensional arrangement.
High-Resolution NMR Spectroscopy for Complex Mixtures and Isomers
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon skeletons, respectively.
In a hypothetical ¹H NMR spectrum, the protons of the butan-2-one side chain would exhibit characteristic chemical shifts and splitting patterns. The methyl protons adjacent to the carbonyl group would likely appear as a singlet, while the two methylene (B1212753) groups would present as coupled multiplets, typically triplets, due to spin-spin coupling with their neighbors. The protons on the indole (B1671886) ring would resonate in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants being highly sensitive to the substitution pattern on the benzene (B151609) portion of the indole. The N-H proton of the indole ring would typically appear as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct resonance for each unique carbon atom in the molecule. The carbonyl carbon of the ketone is particularly characteristic, appearing at a significantly downfield chemical shift (typically in the range of 200-220 ppm). libretexts.orgdocbrown.info The sp²-hybridized carbons of the indole ring would resonate in the aromatic region (around 110-140 ppm), while the sp³-hybridized carbons of the butanone side chain would appear at upfield chemical shifts. libretexts.orgdocbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (acetyl) | ~2.1 | Singlet |
| -CH₂-C=O | ~2.8 | Triplet |
| Ar-CH₂- | ~3.1 | Triplet |
| Indole C-H | ~6.5-7.5 | Multiplets |
| Indole N-H | ~8.1 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C H₃ (acetyl) | ~30 |
| C H₂-C=O | ~45 |
| Ar-C H₂- | ~25 |
| Indole C -H | ~100-125 |
| Indole Quaternary C | ~125-140 |
| C =O | ~208 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming its molecular weight and for providing structural information through analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (187.24 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
The fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the butanone side chain. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones, which would result in the formation of an acylium ion. libretexts.orgchemguide.co.uk Other likely fragmentations include the loss of the entire butanone side chain, leading to a fragment corresponding to the indole moiety.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z |
| [M]⁺ | 187 |
| [M - CH₃]⁺ | 172 |
| [M - CH₂CO]⁺ | 145 |
| [Indole-CH₂]⁺ | 130 |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
For this compound, the IR spectrum would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1700-1725 cm⁻¹. echemi.comdocbrown.info Another key feature would be the N-H stretching vibration of the indole ring, which would appear as a moderate to sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. echemi.com The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, which often give rise to strong Raman scattering signals.
Table 4: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretch | 3300-3500 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| C=O (Ketone) | Stretch | 1700-1725 |
| C=C (Aromatic) | Stretch | 1450-1600 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of this compound of suitable quality can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
This technique is particularly powerful for establishing the absolute stereochemistry of chiral molecules. While this compound itself is not chiral, X-ray crystallography would unambiguously confirm the connectivity of the atoms and the planarity of the indole ring system. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the indole N-H group, which govern the crystal packing.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of a compound and for quantifying its concentration in a sample. For this compound, a reversed-phase HPLC method would likely be the most effective approach.
Detection is commonly achieved using a UV-Vis detector, as the indole ring system of this compound contains a chromophore that absorbs UV light. By constructing a calibration curve with standards of known concentration, the amount of the compound in a research sample can be accurately determined. The purity of the sample can be assessed by the presence of any additional peaks in the chromatogram.
Table 5: Hypothetical HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 220 nm or 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, direct analysis by GC-MS can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable form, enhancing its chromatographic properties and providing characteristic mass spectra for identification.
One common derivatization approach for compounds containing active hydrogen atoms, such as the N-H group in the indole ring, is silylation. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. mdpi.com This process reduces the polarity and increases the volatility of the molecule, leading to improved peak shape and resolution during GC separation.
The table below summarizes typical parameters for a GC-MS analysis of a derivatized indole compound, based on methodologies applied to similar analytes. mdpi.comresearchgate.net
| Parameter | Typical Condition | Purpose |
| Derivatization Agent | BSTFA with 1% TMCS | To create a volatile trimethylsilyl (TMS) derivative. |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | To separate the analyte from other components in the mixture. |
| Injector Temperature | 250-280 °C | To ensure rapid volatilization of the sample. |
| Oven Program | Initial temp 100°C, ramp at 10°C/min to 280°C, hold for 5 min | To achieve optimal separation of compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | To carry the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | To fragment the molecule in a reproducible manner for identification. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio. |
| Scan Range | m/z 40-550 | To detect the molecular ion and key fragment ions. |
Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Isolation
Chromatographic techniques such as Thin-Layer Chromatography (TLC) and column chromatography are indispensable tools in synthetic organic chemistry for monitoring the progress of reactions and for the purification of target compounds like this compound. nih.govscispace.comnih.gov
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor a reaction. thieme.de Small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent). By comparing the spot of the reaction mixture with spots of the starting materials, one can determine the extent of the reaction. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is proceeding. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. For indole derivatives, common solvent systems consist of a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. nih.govscispace.comamazonaws.com
Column Chromatography is a preparative technique used to isolate and purify the desired product from a reaction mixture on a larger scale. orgsyn.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. The eluent, often the same solvent system optimized by TLC, is passed through the column. scispace.com Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
The table below illustrates typical conditions for the chromatographic purification of an indole derivative like this compound.
| Technique | Parameter | Typical Condition/Value | Purpose |
| TLC | Stationary Phase | Silica gel 60 F254 | Adsorbent for separation. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 4:1 v/v) scispace.comamazonaws.com | To separate components based on polarity. | |
| Visualization | UV light (254 nm) or chemical stain (e.g., vanillin) | To make the separated spots visible. | |
| Rf Value | Product Rf typically 0.3-0.5 | To indicate the relative position of the product spot. | |
| Column Chromatography | Stationary Phase | Silica gel (200-300 mesh) amazonaws.com | Bulk adsorbent for preparative separation. |
| Mobile Phase (Eluent) | Gradient or isocratic elution with Hexane/Ethyl Acetate | To elute compounds from the column. | |
| Loading Method | Dry loading (adsorbed on silica) or wet loading (dissolved in eluent) | To apply the crude sample to the column. | |
| Fraction Collection | Based on elution volume and monitored by TLC | To collect the purified product. |
Advanced Derivatization Strategies for Enhanced Analytical Detection and Resolution
Beyond improving volatility for GC-MS, advanced derivatization strategies can be employed to enhance the detection and resolution of this compound in various analytical platforms, particularly in liquid chromatography (LC). nih.govnih.gov These strategies aim to introduce specific chemical moieties into the analyte's structure to improve its physicochemical properties for analysis, such as increasing its molar absorptivity for UV-Vis detection, introducing a fluorophore for fluorescence detection, or improving its ionization efficiency for mass spectrometry. nih.govnih.gov
For LC-based methods, derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. Pre-column derivatization is more common and involves reacting the analyte with a labeling reagent to form a stable, detectable derivative.
Key derivatization strategies applicable to the functional groups in this compound (the indole N-H and the ketone carbonyl) include:
Fluorogenic Labeling: Reagents that react with the secondary amine of the indole ring or the carbonyl group of the butanone chain can introduce a highly fluorescent tag. This dramatically increases detection sensitivity, allowing for the quantification of trace amounts of the compound.
UV-Vis Tagging: Introducing a chromophore can enhance detection for instruments equipped with a UV-Vis detector. This is particularly useful if the native chromophore of the indole ring provides insufficient sensitivity at the desired wavelength.
Chiral Derivatization: For enantiomeric separation and analysis, a chiral derivatizing agent can be used to form diastereomers. These diastereomers can then be separated on a non-chiral stationary phase, which is often more robust and less expensive than chiral columns.
Ionization Enhancement for MS: Derivatization can be used to introduce a permanently charged group or a group that is easily ionized (e.g., a tertiary amine) to enhance the signal in electrospray ionization mass spectrometry (ESI-MS). nih.gov This strategy can significantly lower the limits of detection.
The following table outlines some advanced derivatization concepts.
| Derivatization Target | Reagent Class | Principle and Advantage | Analytical Technique |
| Indole N-H | Dansyl Chloride | Introduces a highly fluorescent dansyl group. Increases sensitivity. | HPLC-Fluorescence, LC-MS |
| Ketone Carbonyl | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a colored dinitrophenylhydrazone. Enhances detection. | HPLC-UV/Vis |
| Ketone Carbonyl | O-(Pentafluorobenzyl)hydroxylamine (PFBHA) | Creates a derivative with high electron affinity. Excellent for sensitive detection. | GC-Electron Capture Detection (ECD), GC-MS |
| Indole N-H / Ketone | Chiral Derivatizing Agents (e.g., Mosher's acid chloride) | Forms diastereomers for the separation of enantiomers. | HPLC, GC |
These advanced methodologies provide chemists with a versatile toolkit to overcome analytical challenges, enabling sensitive and selective quantification and characterization of this compound in complex matrices. nih.govnih.govnih.gov
Future Research Directions and Translational Perspectives Non Therapeutic
Development of Novel Synthetic Strategies for Regio- and Stereocontrolled Access to Indole-Butanones
The synthesis of substituted indoles, particularly at the less reactive C-4 position, remains a significant challenge in organic chemistry. acs.org Future research will likely focus on developing more efficient, selective, and sustainable methods to access specific isomers of 4-(1H-Indol-4-yl)butan-2-one and related structures.
Regiocontrolled Synthesis: Traditional methods often yield mixtures of isomers, necessitating complex purification steps. A key area of future development is the use of directing group strategies in C-H activation. nih.gov Research has demonstrated that employing a directing group, such as an aldehyde, on the indole (B1671886) core can facilitate highly regioselective functionalization at the C-4 position using catalysts like ruthenium. acs.orgnih.govsemanticscholar.org Future work could expand upon these methods, exploring new directing groups and catalyst systems to directly introduce the butanone side chain or a precursor onto the C-4 position of the indole ring with high precision. nih.gov
Stereocontrolled Synthesis: The butanone side chain of this compound contains a chiral center if substituted, and controlling its stereochemistry is crucial for many applications. Future synthetic strategies may involve the asymmetric reduction of ketone precursors or the stereoselective alkylation of indole intermediates. nih.gov Techniques such as asymmetric borane (B79455) reduction or the use of chiral catalysts could be employed to synthesize enantiomerically pure indole-butanones. nih.gov Adapting established stereoselective methods, like those used for constructing complex side chains in natural product synthesis, will be a valuable direction. researchgate.netrsc.org
Domino and Multicomponent Reactions: To improve synthetic efficiency and atom economy, the development of domino or multicomponent reactions presents a promising frontier. nih.gov These reactions allow for the construction of complex molecules like polyfunctionalized indoles in a single pot by combining multiple reaction steps. nih.govacs.org Future research could aim to design a domino reaction that concurrently forms the indole skeleton and introduces the C-4 butanone side chain with both regio- and stereocontrol.
Exploration of this compound in Materials Science and Industrial Applications
The unique electronic and structural properties of the indole scaffold make it an attractive candidate for various non-therapeutic industrial applications. researchgate.net
Dyes and Pigments: Indole derivatives have a long history as important dyestuffs, with indigo (B80030) being a prime example. wikipedia.orgmdpi.com The extended π-conjugated system of the indole ring is responsible for its chromophoric properties. researchgate.net Hydroxyindoles, for instance, can be oxidized to form black, brown, and red-brown dyes. google.com Future research could explore the potential of this compound as a precursor for novel dyes. By introducing auxochromic groups (e.g., hydroxyl or amino groups) onto the indole ring, it may be possible to synthesize new colorants for textiles, solar cells, or other advanced materials. researchgate.net
Fragrances: Indole itself is a well-known component in perfumery, possessing a dual character: at high concentrations, it has an intense fecal odor, but at very low concentrations, it imparts a floral scent, characteristic of jasmine and orange blossom. wikipedia.orgscentspiracy.comparfumplusmag.com The olfactory properties are highly dependent on the substitution pattern. Introducing the butanone chain at the C-4 position would significantly alter the molecule's volatility and interaction with olfactory receptors. Future studies could investigate the specific scent profile of this compound, potentially leading to its use as a novel fragrance ingredient to add complexity and warmth to perfumes. parfumplusmag.comgoogle.com
Chemical Precursors and Intermediates: The indole ring and the ketone functional group provide two reactive handles for further chemical transformations. This makes this compound a potentially valuable precursor for more complex molecules. It can be used as a building block in the synthesis of alkaloids, polymers, and other functional materials. The indole nitrogen can be alkylated or acylated, the C-2 and C-3 positions can undergo electrophilic substitution, and the ketone can be transformed into a variety of other functional groups, opening up a wide range of synthetic possibilities.
Integration of Artificial Intelligence and Machine Learning in Indole-Butanone Design and Synthesis
Modern chemical research is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery and development of novel molecules and synthetic pathways.
Predict Synthetic Pathways: Retrosynthesis software can analyze the target structure and propose multiple synthetic routes from commercially available starting materials. This can help chemists identify more efficient and cost-effective methods than those developed through traditional, intuition-based approaches.
Optimize Reaction Conditions: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. This can reduce the amount of time and resources spent on empirical optimization in the laboratory.
Design Novel Derivatives: AI can be used to design new indole-butanone derivatives with specific desired properties, such as a particular absorption spectrum for a dye or a specific scent profile for a fragrance. By predicting the properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates.
Investigation of Undiscovered Molecular Targets and Fundamental Biological Roles
While excluding therapeutic applications, the indole scaffold is deeply embedded in fundamental biology, and this compound could serve as a valuable tool for exploring these basic processes. nih.govchula.ac.th
Molecular Probes and Sensors: The indole ring is inherently fluorescent, a property that has been widely exploited in the study of protein structure and function. rsc.org This fluorescence makes indole derivatives excellent scaffolds for the development of molecular probes. rsc.orgrsc.org Future research could focus on modifying this compound to create novel fluorogenic chemosensors. researchgate.net The butanone chain could be functionalized to selectively bind to specific analytes, such as metal ions or small biomolecules, resulting in a measurable change in the fluorescence signal. Such probes could be powerful tools for molecular imaging and environmental monitoring. rsc.org
Fundamental Biological Interactions: Microbially-produced indole is a known signaling molecule that can influence host-microbe interactions and modulate host physiological processes, such as intestinal barrier function and inflammation, in a non-therapeutic context. nih.govfrontiersin.org Investigating how a modified indole like this compound interacts with these fundamental pathways could provide deeper insight into intercellular communication and biological regulation. Studies could explore its effect on bacterial quorum sensing or its ability to bind to and modulate the activity of proteins involved in basic cellular processes, such as cytoskeletal dynamics, without a direct therapeutic goal. mdpi.com This line of inquiry seeks to understand the foundational biological roles of indole-like molecules in living systems. researchgate.netnih.gov
Q & A
Basic: What are the recommended synthetic routes for 4-(1H-Indol-4-yl)butan-2-one, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling indole derivatives with ketone precursors. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) or Friedel-Crafts acylation may be employed to introduce the indole moiety. Optimization includes:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency .
- Temperature control : Moderate heating (60–80°C) to balance reaction rate and side-product formation .
Validation via TLC and GC-MS is critical for monitoring progress.
Basic: How should researchers characterize the structural purity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm indole ring integration and ketone positioning .
- X-ray Crystallography : For unambiguous determination of molecular geometry (e.g., bond angles, dihedral angles in the indole-ketone system) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., distinguishing isomers) .
Consistent melting point analysis and HPLC purity checks (>95%) are advised for batch validation.
Basic: What safety protocols are essential for handling this compound in laboratories?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and eye protection due to potential irritancy .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides) .
- Storage : Inert atmosphere (argon) at 4°C to prevent degradation .
- Waste Disposal : Follow EPA guidelines for ketone-containing organic waste .
Advanced: How can computational modeling predict the reactivity of this compound in diverse environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., water, DMSO) to assess solubility or aggregation behavior .
- In Silico Reactivity Maps : Identify reactive positions (e.g., indole C-3 or ketone α-carbon) for functionalization .
Benchmark computational results against experimental kinetic data (e.g., reaction rates with electrophiles).
Advanced: How can researchers resolve discrepancies in experimental data when analyzing biological interactions of this compound?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) across replicates .
- Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to distinguish biological noise from significant effects .
Document batch-to-batch variability in compound purity (HPLC traces) to rule out synthesis artifacts .
Advanced: What advanced techniques study the adsorption and surface reactivity of this compound on indoor environmental interfaces?
Methodological Answer:
- Microspectroscopic Imaging : Use Raman or FTIR microscopy to map compound distribution on surfaces (e.g., glass, polymers) .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface oxidation states after exposure to ambient ozone .
- Controlled Chamber Studies : Simulate indoor humidity/temperature to quantify adsorption kinetics .
Correlate findings with computational models of surface-organic interactions (e.g., van der Waals forces) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


